molecular formula C13H18N2 B095433 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 18409-72-8

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine

Cat. No. B095433
CAS RN: 18409-72-8
M. Wt: 202.3 g/mol
InChI Key: NAKGVDHHANMIQD-UHFFFAOYSA-N
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Description

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives are a class of compounds that have garnered interest due to their structural diversity and potential biological activities. These compounds are characterized by a bicyclic structure that includes a pyrrolidone ring fused to a perhydropyrimidine ring. The presence of a phenyl group at the 8a position is a common feature among these derivatives, which can influence their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives can be achieved through various methods. One approach involves a three-component domino reaction that includes a Knoevenagel condensation, Michael addition, and cyclization cascade. This method allows for the efficient creation of 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives using sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil in the presence of triethylamine in refluxing ethanol .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through crystallographic studies. For instance, the crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one reveals that molecules are weakly linked by intermolecular hydrogen bonds into chains. These chains are further connected by π-π stacking interactions to form a three-dimensional framework . Additionally, the crystal structures of homologous compounds with different aryl substituents have been analyzed, showing that the steric volume of the substituent significantly affects the crystal packing pattern .

Chemical Reactions Analysis

The reactivity of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives can be influenced by the substituents on the phenyl ring. For example, when primary amines are treated with related structures like 9-aryl-6-cyanopurines, nucleophilic attack followed by ring-opening and intramolecular cyclization can lead to the formation of dihydropyrimido[5,4-d]pyrimidines. These structures can further react to form more stable aromatic pyrimidines through tautomeric equilibration or Dimroth rearrangement .

Physical and Chemical Properties Analysis

Scientific Research Applications

Crystal Structure and Structural Features

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives have been studied for their unique crystal structures and structural features. The crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one, for instance, is weakly linked by intermolecular hydrogen bonds into chains, which are further weakly linked by π-π stacking interactions to form a three-dimensional framework. This intricate structure can have significant implications for the material's properties and potential applications in various fields, including material science and pharmaceuticals (Linkova, Grinev, Krivoshchekova, & Yegorova, 2018).

Synthesis and Chemical Properties

The compound's synthesis pathways and chemical properties are crucial for its application in drug design and development. Studies have focused on the synthesis of N’-(anthracen-9(10H)-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide and other derivatives, highlighting the compound's role in creating small molecular targets for potential therapeutic candidates (Ajani, Owolabi, Jolayemi, Audu, & Ogunleye, 2019).

Biological Activities and Applications

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine and its derivatives exhibit various biological activities, making them significant in medicinal chemistry. For instance, some studies have focused on synthesizing new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents, revealing their remarkable activity toward fungi, bacteria, and inflammation (Tolba, El‐Dean, Ahmed, & Hassanien, 2018). Additionally, novel 4-aryl-pyrido[1,2-c]pyrimidines with dual SSRI and 5-HT(1A) activity have been synthesized, displaying potent ligands for both 5-HT(1A) and SERT (Herold, Chodkowski, Izbicki, Turło, Dawidowski, Kleps, Nowak, Stachowicz, Dybała, Siwek, Mazurek, Mazurek, & Pluciński, 2011).

Safety And Hazards

The safety and hazards of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine are not explicitly mentioned in the available literature .

Future Directions

Future research could focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could potentially lead to the discovery of new therapeutic medicines .

properties

IUPAC Name

8a-phenyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-6-12(7-3-1)13-8-4-10-15(13)11-5-9-14-13/h1-3,6-7,14H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKGVDHHANMIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(NCCCN2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378039
Record name 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine

CAS RN

18409-72-8
Record name 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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